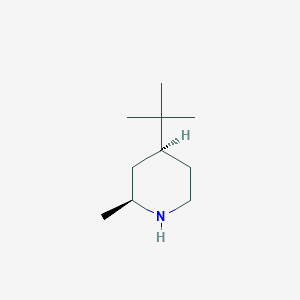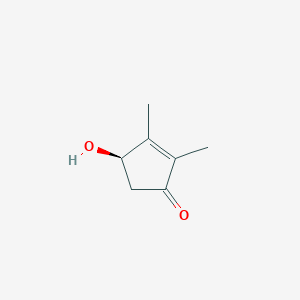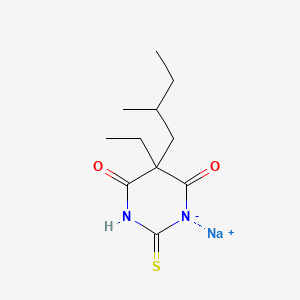
Sodium 5-ethyl-5-(2-methylbutyl)-2-thiobarbiturate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 5-ethyl-5-(2-methylbutyl)-2-thiobarbiturate is a chemical compound belonging to the class of barbiturates. Barbiturates are known for their sedative and hypnotic properties. This particular compound is a derivative of thiobarbituric acid, where the oxygen atom in the barbituric acid structure is replaced by a sulfur atom. This modification imparts unique properties to the compound, making it useful in various scientific and medical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-ethyl-5-(2-methylbutyl)-2-thiobarbiturate typically involves the reaction of thiourea with diethyl malonate in the presence of sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiobarbiturate ring. The final product is obtained by introducing the 5-ethyl-5-(2-methylbutyl) substituent through alkylation reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Sodium 5-ethyl-5-(2-methylbutyl)-2-thiobarbiturate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiobarbiturate ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The hydrogen atoms on the barbiturate ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiobarbiturates with different functional groups.
科学研究应用
Sodium 5-ethyl-5-(2-methylbutyl)-2-thiobarbiturate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other barbiturate derivatives.
Biology: Employed in studies related to enzyme inhibition and protein binding.
Medicine: Investigated for its potential use as an anesthetic and sedative agent.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of Sodium 5-ethyl-5-(2-methylbutyl)-2-thiobarbiturate involves its interaction with the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability. The overall effect is sedation and hypnosis.
相似化合物的比较
Similar Compounds
- Sodium 5-ethyl-5-(3-methylbutyl)-2-thiobarbiturate
- Sodium 5-ethyl-5-(1-methylbutyl)-2-thiobarbiturate
- Sodium 5-ethyl-5-(2-methylpropyl)-2-thiobarbiturate
Uniqueness
Sodium 5-ethyl-5-(2-methylbutyl)-2-thiobarbiturate is unique due to its specific substituent pattern, which imparts distinct pharmacological properties. Compared to other similar compounds, it may exhibit different potency, duration of action, and side effect profiles. The presence of the 2-methylbutyl group can influence its binding affinity to the GABA receptor and its metabolic stability.
属性
CAS 编号 |
73681-03-5 |
|---|---|
分子式 |
C11H17N2NaO2S |
分子量 |
264.32 g/mol |
IUPAC 名称 |
sodium;5-ethyl-5-(2-methylbutyl)-2-sulfanylidenepyrimidin-3-ide-4,6-dione |
InChI |
InChI=1S/C11H18N2O2S.Na/c1-4-7(3)6-11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1 |
InChI 键 |
ZAGWPBAEIVPYPW-UHFFFAOYSA-M |
规范 SMILES |
CCC(C)CC1(C(=O)NC(=S)[N-]C1=O)CC.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


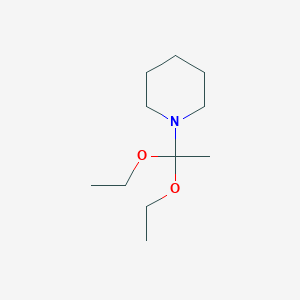
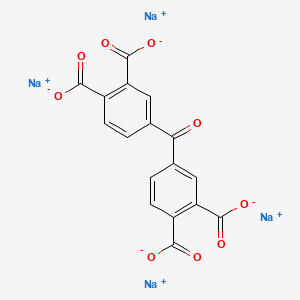
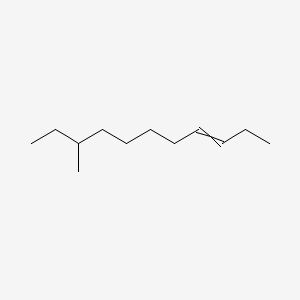
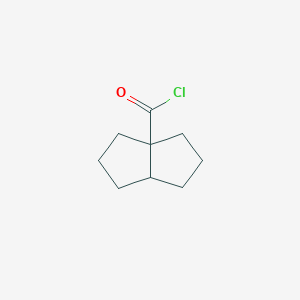
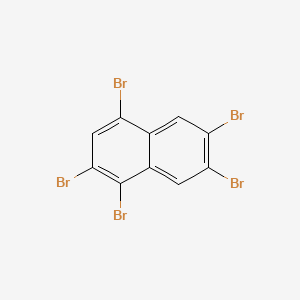
![ethyl 5-[(5-ethoxycarbonyl-4-ethyl-3-methyl-1H-pyrrol-2-yl)methyl]-3-ethyl-4-methyl-1H-pyrrole-2-carboxylate](/img/structure/B14456591.png)
![7-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14456598.png)
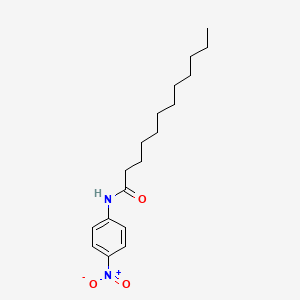
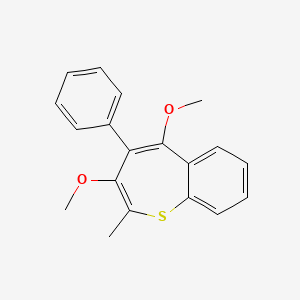
![[Amino(2-chloroanilino)methylidene]propanedinitrile](/img/structure/B14456615.png)
![1-{2-[(2-Cyanoethyl)(icosanoyl)amino]ethyl}-1-methyl-2-nonadecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate](/img/structure/B14456617.png)
